
4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine, also known as BIPM, is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a pyrimidine ring and a morpholine ring, and it has been reported to exhibit biological activity in various studies.
Mécanisme D'action
The mechanism of action of 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. For example, one study found that 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine inhibited the activity of a specific enzyme called phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. Another study reported that 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine inhibited the activity of a protein called histone deacetylase 1 (HDAC1), which is involved in the regulation of gene expression. Further studies are needed to fully elucidate the mechanism of action of 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine.
Biochemical and Physiological Effects:
4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine has been reported to exhibit various biochemical and physiological effects in vitro and in vivo. For example, one study reported that 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine inhibited the growth of cancer cells by inducing cell cycle arrest and apoptosis. Another study found that 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine reduced inflammation in a mouse model of arthritis. Additionally, 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine has been reported to exhibit antioxidant activity, which may have implications for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine has several advantages for lab experiments, including its relatively simple synthesis method and its potential biological activity. However, there are also several limitations to consider. For example, 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine may exhibit off-target effects, which could complicate data interpretation. Additionally, 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine may have limited solubility in aqueous solutions, which could affect its bioavailability and toxicity.
Orientations Futures
There are several future directions for research on 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine. One area of interest is the elucidation of its mechanism of action, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and toxicity of 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine in vivo, as well as its pharmacokinetic properties. Finally, 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine could be further optimized for specific applications, such as the treatment of cancer or inflammatory diseases, through the development of analogs with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine has been reported in several studies. One of the most common methods involves the reaction of 5-bromopyrimidine-2-carboxylic acid with 4-methylphenylmorpholine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent, such as dichloromethane or dimethylformamide, and yields 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine as a white solid after purification.
Applications De Recherche Scientifique
4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine has been reported to exhibit biological activity in several studies, making it a potential candidate for scientific research. One study found that 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine inhibited the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Another study reported that 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine could inhibit the activity of a specific enzyme, which may have implications for the treatment of certain diseases. Additionally, 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine has been reported to exhibit anti-inflammatory activity, which may make it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
4-(5-bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c1-11-2-4-12(5-3-11)14-10-19(6-7-20-14)15-17-8-13(16)9-18-15/h2-5,8-9,14H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFWUGOADVAODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CCO2)C3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2594225.png)
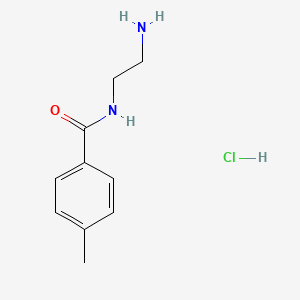
![Methyl 6-((3-fluorobenzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2594227.png)
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-(2-bromo-4-fluorophenyl)ethanone](/img/structure/B2594231.png)
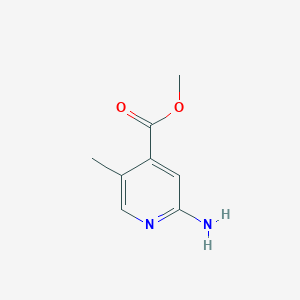
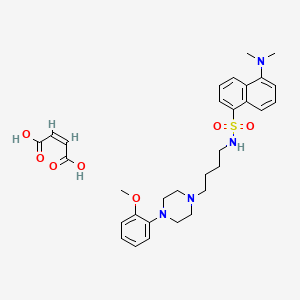
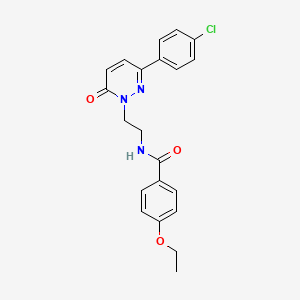
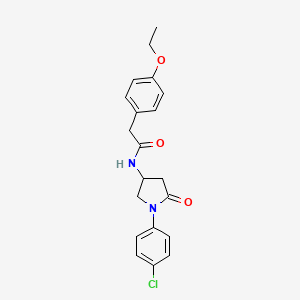
![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2594240.png)
![4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2594242.png)
![2-Chloro-6-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2594245.png)
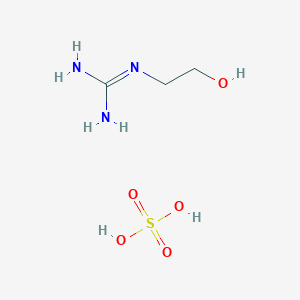
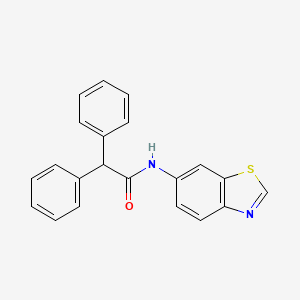
![ethyl (3R,4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate](/img/structure/B2594248.png)